molecular formula C6H6F3N3O B1322344 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 937717-66-3

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1322344
CAS No.: 937717-66-3
M. Wt: 193.13 g/mol
InChI Key: UTBJLKDVQNCKAS-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJLKDVQNCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020872
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937717-66-3
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the agricultural significance of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

A1: This compound is a key metabolite of penthiopyrad, a succinate dehydrogenase inhibitor fungicide. Understanding its presence in food is crucial for residual monitoring and risk assessment. []

Q2: How is this compound detected and quantified in food samples?

A2: A highly sensitive method using Ultra High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed. This method, optimized for various fruits, vegetables, and cereals, allows for the simultaneous determination of penthiopyrad enantiomers and this specific metabolite. []

Q3: What challenges arise in analyzing this compound residues?

A3: Penthiopyrad, the parent compound, is chiral, meaning it exists as two enantiomers. This adds complexity to the analysis as both enantiomers and the metabolite need to be separated and quantified. The developed UHPLC-MS/MS method addresses this challenge, enabling accurate measurement in complex matrices like food. []

Q4: Can the structure of this compound be modified to enhance its antifungal activity?

A4: Research shows that substituting the pyrazole ring of similar pyrazole-4-carboxamide derivatives with various pyridinyl groups influences their antifungal activity. Specifically, compounds with specific substitutions demonstrated greater than 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides carboxin and boscalid. This suggests that structural modifications can indeed impact antifungal efficacy. []

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